REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[O:10]([CH3:12])[Na]>CO>[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([O:10][CH3:12])[N:3]=1
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaOCH3
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
O([Na])C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
it was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10° with an ice bath
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
FILTRATION
|
Details
|
A yellow solid was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from butyl chloride
|
Type
|
CUSTOM
|
Details
|
The resulting solid was chromatographed on a dry column of silica
|
Type
|
WASH
|
Details
|
eluted with 40% EtOAc-hexane
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solid was further purified by recrystallization from butyl chloride
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |